

Lumigen APS-5: Application Notes and Protocols for High-Sensitivity Chemiluminescent ELISA

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Compound of Interest		
Compound Name:	Lumigen APS-5	
Cat. No.:	B15573861	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the use of **Lumigen APS-5**, a high-performance chemiluminescent substrate for alkaline phosphatase (AP)-based Enzyme-Linked Immunosorbent Assays (ELISAs). **Lumigen APS-5** is designed to provide superior sensitivity and rapid signal generation, making it an ideal choice for demanding applications in research and drug development.

Application Notes

Lumigen APS-5 is a proprietary acridan-based chemiluminescent substrate that, upon reaction with alkaline phosphatase, generates a sustained, high-intensity light emission.[1][2] This substrate is particularly advantageous for assays requiring the detection of low-abundance analytes.

Key Features and Benefits:

- Ultra-High Sensitivity: Capable of detecting alkaline phosphatase concentrations down to 1 x 10⁻¹⁹ moles (0.01 pg), enabling the quantification of low picogram to femtogram levels of target molecules.[1][3]
- Rapid and Stable Signal: Light emission reaches its maximum intensity within seconds of substrate addition and remains stable, allowing for a flexible window for measurement.[1][3]



This rapid peak intensity can reduce assay time and increase throughput.[1]

- Temperature Insensitivity: Assay results are not significantly affected by temperature fluctuations between 22°C and 35°C, reducing the need for precise temperature control and enhancing reproducibility.[1][2]
- Wide Dynamic Range: The number of photons released is proportional to the concentration
 of alkaline phosphatase over a wide range, making it suitable for a broad spectrum of
 analyte concentrations.[4][5]
- Low Background: The substrate formulation is optimized to produce a high signal-to-noise ratio, ensuring reliable detection of even weak signals.[5]

Applications:

Lumigen APS-5 is a versatile substrate suitable for various immunoassays, including:

- Standard ELISAs for the detection of antigens or antibodies.
- High-throughput screening assays in drug discovery.
- · Biomarker validation.
- Detection of infectious disease markers, tumor markers, and hormones.[4]

Quantitative Data Summary

The following table summarizes the key performance characteristics of **Lumigen APS-5** based on available data.

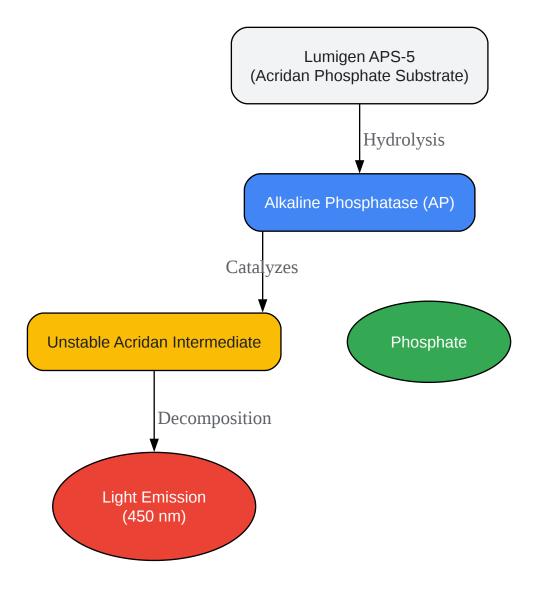


Parameter	Value	Reference
Detection Limit	1×10^{-19} mol (0.01 pg) of Alkaline Phosphatase	[3]
Sensitivity Range	Low picogram to femtogram	[1][2]
Time to Peak Intensity	Within seconds	[1][3]
Peak Emission Wavelength	450 nm	[1][2]
Linear Dynamic Range (ALP)	10 ⁻⁴ to 10 ⁻⁸ U	[5]
Storage Temperature	2-8°C (protect from light)	[2][6]

Signaling Pathway

The chemiluminescent signal of **Lumigen APS-5** is generated through a multi-step reaction initiated by alkaline phosphatase.





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Caption: Lumigen APS-5 chemiluminescent reaction pathway.

Experimental Workflow: Sandwich ELISA

The following diagram illustrates the typical workflow for a sandwich ELISA utilizing **Lumigen APS-5** for signal detection.





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Caption: Sandwich ELISA workflow using Lumigen APS-5.



Experimental Protocol

This protocol provides a general guideline for performing a sandwich ELISA with **Lumigen APS-5**. Optimization of incubation times, antibody concentrations, and other parameters may be necessary for specific assays.

- 1. Reagent Preparation
- Coating Buffer (1X PBS, pH 7.4): Prepare a solution of 1X Phosphate Buffered Saline.
- Wash Buffer (1X PBS with 0.05% Tween-20): Add 0.5 mL of Tween-20 to 1 L of 1X PBS.
- Blocking Buffer (e.g., 1% BSA in 1X PBS): Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 mL of 1X PBS. Filter sterilize.
- Capture Antibody: Dilute the capture antibody to the predetermined optimal concentration in Coating Buffer.
- Detection Antibody (Biotinylated): Dilute the biotinylated detection antibody to its optimal concentration in Blocking Buffer.
- Streptavidin-Alkaline Phosphatase (Strep-AP) Conjugate: Dilute the Strep-AP conjugate to its optimal concentration in Blocking Buffer.
- **Lumigen APS-5** Working Solution: This substrate is typically provided as a ready-to-use solution. Allow the solution to come to room temperature before use.

2. Assay Procedure

- Coating: Add 100 μ L of the diluted capture antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate three times with 200 μL of Wash Buffer per well.
- Blocking: Add 200 μ L of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

Methodological & Application





- Washing: Discard the blocking solution and wash the plate three times with 200 μL of Wash Buffer per well.
- Sample/Standard Incubation: Add 100 μ L of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
- \bullet Washing: Discard the samples/standards and wash the plate three times with 200 μL of Wash Buffer per well.
- Detection Antibody Incubation: Add 100 μ L of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
- Washing: Discard the detection antibody solution and wash the plate three times with 200 μ L of Wash Buffer per well.
- Strep-AP Conjugate Incubation: Add 100 μL of the diluted Strep-AP conjugate to each well.
 Incubate for 1 hour at room temperature.
- Washing: Discard the Strep-AP solution and wash the plate five times with 200 μ L of Wash Buffer per well to ensure removal of unbound enzyme.
- Signal Generation: Add 100 μL of the Lumigen APS-5 working solution to each well.
- Measurement: Immediately measure the chemiluminescent signal using a luminometer. The signal develops rapidly and remains stable for an extended period.
- 3. Data Analysis
- Subtract the average background signal (from wells with no sample) from all other readings.
- Generate a standard curve by plotting the background-subtracted luminescence values (Relative Light Units, RLU) for each standard against its known concentration.
- Use the standard curve to determine the concentration of the analyte in the unknown samples. A four-parameter logistic (4-PL) curve fit is often recommended.



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